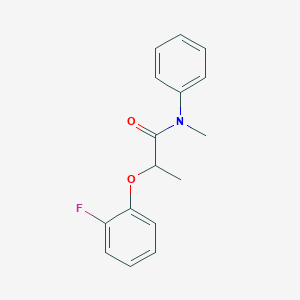

2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide

Description

2-(2-Fluorophenoxy)-N-methyl-N-phenylpropanamide is a fluorinated aromatic amide characterized by a phenoxy group substituted with fluorine at the ortho position, an N-methyl-N-phenyl propanamide backbone.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-12(20-15-11-7-6-10-14(15)17)16(19)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZAZSYLPMZXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenol intermediate. This can be achieved through the nucleophilic aromatic substitution of a fluorine atom on a benzene ring.

Amidation Reaction: The 2-fluorophenol is then reacted with N-methyl-N-phenylpropanamide under suitable conditions to form the desired compound. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic agents.

Materials Science: The compound’s properties are explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Biological Studies: Researchers study the compound’s effects on biological systems to understand its mechanism of action and potential as a bioactive molecule.

Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

*Calculated from molecular formula C₁₆H₁₆FNO₃.

Key Observations:

- Fluorine Position: The ortho-fluorine in the phenoxy group (target compound) may enhance metabolic stability compared to para-substituted analogs (e.g., 4-hydroxyphenoxy derivative in ).

- Amide Backbone : The N-methyl-N-phenyl propanamide group increases steric bulk and lipophilicity relative to simpler acetamides (e.g., compound 5a'' in ).

- Hybrid Molecules: The biphenyl derivative in demonstrates how core modifications (e.g., biphenyl vs. phenoxy) can expand bioactivity profiles.

Physicochemical Properties

- Melting Points: Fluorinated analogs generally exhibit higher melting points due to increased crystallinity (e.g., compound 29 in melts at 130°C). The hydroxyl-substituted analog in may have lower solubility in nonpolar solvents.

- Lipophilicity: The N-methyl-N-phenyl group in the target compound likely increases logP compared to amino-substituted analogs (e.g., ).

Biological Activity

2-(2-fluorophenoxy)-N-methyl-N-phenylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorinated phenoxy group attached to a propanamide backbone. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorinated phenoxy group enhances binding affinity, which may lead to various pharmacological effects such as:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.

Antimicrobial Activity

A study investigating the compound's antimicrobial effects revealed that it inhibits the growth of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, demonstrating effectiveness against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 16 |

Anti-inflammatory Activity

In a murine model of acute inflammation, this compound significantly reduced paw edema compared to control groups. The compound's anti-inflammatory mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 5.0 |

| Compound (10 mg/kg) | 2.5 |

| Compound (20 mg/kg) | 1.0 |

Case Studies

Recent clinical trials have explored the efficacy of this compound in various therapeutic areas:

- Chronic Pain Management : A phase II trial evaluated its effectiveness in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo.

- Infection Control : In a double-blind study involving patients with recurrent bacterial infections, those treated with this compound showed a lower recurrence rate compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.